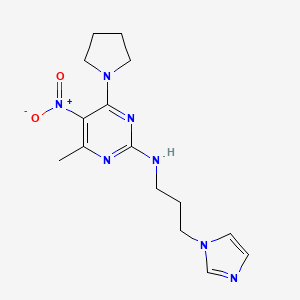

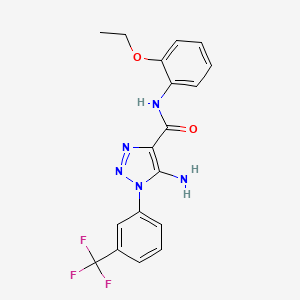

5-bromo-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of pyrazine . Pyrazine derivatives are a vital group of heterocyclic compounds present in nature and have also been synthesized in laboratories .

Synthesis Analysis

The synthesis of this compound can be achieved through a Suzuki cross-coupling reaction . The intermediate compound was prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various parameters like FMOs (E HOMO, E LUMO), HOMO–LUMO energy gap, electron affinity (A), ionization energy (I), electrophilicity index (ω), chemical softness (σ) and chemical hardness (η) . The effect of various substituents was observed on values of the HOMO–LUMO energy gap and hyperpolarizability .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a Suzuki cross-coupling reaction and condensation . The p-electronic delocalization extended over pyrazine, benzene and thiophene was examined in studying the NLO behavior .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using parameters like FMOs (E HOMO, E LUMO), HOMO–LUMO energy gap, electron affinity (A), ionization energy (I), electrophilicity index (ω), chemical softness (σ) and chemical hardness (η) .Wissenschaftliche Forschungsanwendungen

- Neuropharmacology and Neurotransmitter Modulation The presence of a piperazine ring in this compound suggests that it may have applications in neuropharmacological research. Specifically, it could act as a modulator of neurotransmitter activity.

- Among its derivatives, compounds 1a and 1b have demonstrated good antimicrobial potential . Further exploration of its antibacterial and antifungal properties could be valuable.

- The compound’s structure and electronic properties make it interesting for nonlinear optical applications. In particular, the p-electronic delocalization extending over pyrazine, benzene, and thiophene contributes to its NLO behavior .

- Researchers have synthesized 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki cross-coupling reactions using 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide as a key intermediate. This synthetic route allows for the introduction of various aryl and heteroaryl groups, expanding the compound’s versatility .

- Density Functional Theory (DFT) calculations have been employed to study the reactivity parameters of these molecules. Parameters such as frontier molecular orbitals (HOMO, LUMO), electron affinity, ionization energy, electrophilicity index, chemical softness, and hardness provide insights into their behavior .

Antimicrobial Potential

Nonlinear Optical (NLO) Properties

Synthetic Chemistry and Suzuki Cross-Coupling

Computational Chemistry and DFT Calculations

Nuclear Magnetic Resonance (NMR) Spectroscopy

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It is known that compounds with similar structures can interact with their targets in a variety of ways, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect a wide range of biochemical pathways.

Result of Action

Similar compounds have been found to exhibit significant activity against various diseases , suggesting that this compound may also have potent biological effects.

Eigenschaften

IUPAC Name |

5-bromo-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BrN4O2/c16-13-2-1-12(22-13)15(21)19-9-11-3-7-20(8-4-11)14-10-17-5-6-18-14/h1-2,5-6,10-11H,3-4,7-9H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPLIWLGNWMFNLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=C(O2)Br)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-2-(1,4-diazepan-1-yl)benzo[d]thiazole dihydrochloride](/img/structure/B2482447.png)

![7-bromo-4-[3-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2482449.png)

![6-[N'-(thiophene-2-carbonyl)hydrazinecarbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2482451.png)

![8-(4-Chlorophenyl)-1,3,5-trimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2482455.png)

![5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B2482457.png)

![2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2482460.png)

![5-[Methyl(propan-2-yl)amino]-2-[1-(prop-2-enoyl)piperidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2482464.png)